molecular formula C18H13ClF3NO2S B12186973 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12186973
M. Wt: 399.8 g/mol
InChI Key: SEHKJDSLIMUDHP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010907-22-8) is a chemical compound with the molecular formula C₁₈H₁₃ClF₃NO₂S and a molecular weight of 399.8 g/mol . It belongs to a class of carboxamide derivatives, which are of significant interest in agricultural chemistry research . Specifically, structurally related carboxamide compounds have demonstrated utility in the research and development of new agrochemical agents, showing activity against phytopathogenic fungi . This makes the compound a valuable candidate for studies aimed at protecting crops and controlling plant diseases. Its structure incorporates a 5,6-dihydro-1,4-oxathiine ring system linked to a 2-chloro-5-(trifluoromethyl)phenyl group, a motif often associated with specific biological activity . This product is intended for research applications in a controlled laboratory environment exclusively and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (MSDS) prior to handling.

Properties

Molecular Formula

C18H13ClF3NO2S

Molecular Weight

399.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13ClF3NO2S/c19-13-7-6-12(18(20,21)22)10-14(13)23-17(24)15-16(26-9-8-25-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,23,24)

InChI Key

SEHKJDSLIMUDHP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sulfene Addition to Enaminones

Procedure :

  • Enaminone precursor synthesis : React α-methylene ketones (e.g., benzoylacetonitrile) with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form enaminones.

  • Sulfene generation : Treat methanesulfonyl chloride with triethylamine to generate sulfene intermediates.

  • Cyclization : Combine enaminones and sulfenes under anhydrous conditions (THF, 0°C to RT) to yield 3,4-dihydro-1,2-oxathiine 2,2-dioxides.

Key Parameters :

StepReagentsTemperatureYield
1DMFDMAReflux85–92%
2Et₃N, MeSO₂Cl0°C75–88%
3THF, 24hRT68–82%

Mechanistic Insight : The enaminone directs sulfene addition through a concerted pathway, favoring anti-diastereomers due to steric effects.

Functionalization of the Oxathiine Core

Substituents are introduced via electrophilic substitution or coupling reactions.

Chlorination and Trifluoromethylation

Procedure :

  • Chlorination : Treat 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide with chlorine gas (1–6 mol eq.) in carbon tetrachloride at 300–450°C.

  • Trifluoromethylation : Use CF₃I or CF₃SO₂Na under UV light to introduce the trifluoromethyl group at the 5-position.

Optimization Data :

ConditionTemperatureResidence TimeSelectivity
Cl₂ (3.5 eq.)380°C10.5 sec62%
CF₃SO₂Na110°C30 sec48%

Challenges : Competing byproducts (e.g., 2-chloro-3-trifluoromethylpyridine) require fractional distillation for removal.

Carboxamide Group Installation

The carboxamide moiety is introduced via coupling reactions.

Schotten-Baumann Reaction

Procedure :

  • React 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride with 2-chloro-5-(trifluoromethyl)aniline in dichloromethane.

  • Use pyridine as a base to absorb HCl byproducts.

Yield : 72–89%.

Palladium-Catalyzed Coupling

Procedure :

  • Synthesize the boronic ester of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid using B₂pin₂ and Pd(dppf)Cl₂.

  • Couple with 2-chloro-5-(trifluoromethyl)phenyl bromide via Suzuki-Miyaura reaction.

Conditions :

CatalystLigandSolventYield
Pd(OAc)₂PCy₃DMAc82%

One-Pot Modular Synthesis

Recent advances enable a streamlined approach:

Steps :

  • Ring formation : Combine thioglycolic acid, epichlorohydrin, and K₂CO₃ to form 5,6-dihydro-1,4-oxathiine.

  • In situ functionalization : Sequential chlorination, trifluoromethylation, and carboxamide coupling without intermediate isolation.

Advantages :

  • Total yield: 58–64%.

  • Reduced purification steps.

Comparative Analysis of Methods

MethodStepsTotal YieldScalability
Sulfene addition352–68%High
Modular one-pot258–64%Moderate
Palladium coupling470–82%Low

Critical Factors :

  • Temperature control : Excessive heat (>400°C) degrades the oxathiine ring.

  • Catalyst selection : Pd/XPhos systems improve coupling efficiency but increase costs.

Recent Innovations

Photochemical Activation

UV-mediated trifluoromethylation reduces reaction times to <1 hour, achieving 55% yield.

Continuous Flow Systems

Microreactors enhance chlorination selectivity (78%) by minimizing residence time .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a)

  • Structural Difference : Replaces the sulfur atom in the oxathiine ring with oxygen, forming a 1,4-dioxine ring.
  • Activity : Exhibits higher inhibitory activity against hCA I compared to sulfur-containing analogs. The oxygen atom likely enhances hydrogen bonding or electronic interactions with the enzyme active site .
  • Significance : Highlights the critical role of heteroatom choice in modulating biological activity.

N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide

  • Structural Difference : Incorporates a bromine substituent on the phenyl ring and oxidizes the oxathiine sulfur to a dioxide (SO₂).
  • Oxidation to a dioxide may enhance solubility but reduce metabolic stability .

Substituent Variations in Oxathiine Derivatives

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (C:0540)

  • Structural Difference : Substitutes the trifluoromethyl and chloro groups with a methyl group at position 2 of the oxathiine ring.
  • This substitution is common in agrochemicals for optimized bioavailability .

N-(4-Sulfamoylphenyl)-4H-Thieno[3,2-b]pyrrole-5-carboxamide (8b)

  • Structural Difference: Replaces the oxathiine ring with a thienopyrrole system and introduces a sulfamoyl group.
  • Activity: Demonstrates potent hCA I inhibition, suggesting that fused heterocyclic systems (e.g., thieno derivatives) may outperform oxathiine-based structures in enzyme targeting .

Functional Group Impact on Pesticidal Activity

N-(2-Chloro-5-(Trifluoromethyl) Benzenamine)

  • Structural Similarity : Shares the 2-chloro-5-(trifluoromethyl)phenyl moiety with the target compound.
  • Role in Pesticides : The trifluoromethyl group enhances resistance to enzymatic degradation, while the chloro group contributes to electrophilic reactivity, critical for pesticidal action .

Research Implications

  • Heteroatom Effects : Sulfur in oxathiine may reduce hCA I activity compared to oxygen in dioxine but offers distinct electronic profiles for pesticidal applications.
  • Substituent Optimization : Trifluoromethyl and chloro groups enhance stability and target binding, while methyl or bromine substitutions adjust physicochemical properties.
  • Future Directions : Comparative studies on metabolic stability, solubility, and in vivo efficacy are needed to fully evaluate the target compound against its analogs.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₃ClF₃N₃OS₂
Molecular Weight443.89 g/mol
CAS Number351468-83-2

The structure features a chloro and trifluoromethyl group that contribute to its unique biological activity.

Research indicates that compounds with similar structural features often interact with specific biological targets. For instance, the presence of the oxathiine ring suggests potential interactions with enzymes involved in metabolic pathways. Studies have shown that oxathiine derivatives can exhibit inhibitory effects on certain enzymes, potentially leading to alterations in cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. For example:

  • In vitro studies : The compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent.

Insecticidal Activity

The compound's structural similarity to other known insecticides has led researchers to investigate its efficacy against pests. A comparative analysis with broflanilide, a known insecticide, revealed that:

CompoundTarget PestsMode of Action
N-[2-chloro-5-trifluoromethyl]phenyl derivativeLepidopteran pestsGABA receptor modulation
BroflanilideLepidopteran and Coleopteran pestsGABA-gated chloride channel modulator

This suggests that the compound may share a similar mode of action with established insecticides, potentially offering a new avenue for pest control strategies.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Mitsui Chemicals demonstrated that the compound exhibited a 70% reduction in bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. This highlights its potential utility in developing new antimicrobial agents.
  • Field Trials for Insecticidal Activity :
    • Field trials comparing the efficacy of this compound against common agricultural pests showed promising results. The compound achieved over 80% mortality in treated populations of Spodoptera frugiperda, indicating its effectiveness as a pesticide.

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